1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC20410445
Molecular Formula: C9H13BrN2S
Molecular Weight: 261.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrN2S |
|---|---|
| Molecular Weight | 261.18 g/mol |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 |
| Standard InChI Key | UTLSGYDDNCNZDO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1N)CC2=CC=C(S2)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine comprises two primary components: a pyrrolidine ring and a 5-bromothiophene group. The pyrrolidine ring, a five-membered amine-containing heterocycle, is linked to the thiophene moiety via a methylene bridge. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making the compound amenable to further functionalization .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.18 g/mol |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine |
| Canonical SMILES | C1CN(CC1N)CC2=CC=C(S2)Br |
| InChI Key | UTLSGYDDNCNZDO-UHFFFAOYSA-N |
The stereochemistry of the pyrrolidine amine group influences its biological activity. For instance, the (3R)-enantiomer, (3R)-1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine, shares the same molecular formula but exhibits distinct binding affinities due to chiral center configuration .
Synthesis and Manufacturing
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine involves multi-step reactions optimized for yield and purity. A common approach includes:
-
Bromination of Thiophene Derivatives: Introduction of bromine at the 5-position of thiophene using reagents like bromosuccinimide (NBS).
-
Amination and Alkylation: Coupling the bromothiophene with a pyrrolidine precursor via nucleophilic substitution or reductive amination. Solvents such as dimethylformamide (DMF) or toluene are employed to enhance reaction efficiency .
-
Purification: Chromatographic techniques isolate the target compound from byproducts.
Recent advances in C(sp³)-H activation methodologies, as demonstrated in pyrrolidine-based NMDA receptor antagonist synthesis, offer potential routes to streamline production . These methods improve diastereoselectivity and reduce step count, critical for scalable manufacturing.
Chemical Reactivity and Functional Transformations
The compound’s reactivity stems from its amine and bromothiophene groups:
-
Amine Reactivity: Participates in acid-base reactions, forming salts with carboxylic acids or undergoing alkylation/acylation. The secondary amine in the pyrrolidine ring can also engage in coordination chemistry.
-
Bromothiophene Reactivity: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for introducing aryl, alkenyl, or alkynyl groups .
-
Reduction/Oxidation: The pyrrolidine ring is susceptible to oxidation, yielding pyrrolidinone derivatives, while the thiophene moiety can be reduced to dihydrothiophene.
Comparative Analysis with Structural Analogs
Table 1: Comparison of Bromothiophene-Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine | 261.18 | Secondary amine | |
| (3R)-1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-amine | 261.18 | R-configuration at C3 | |
| N-[(5-Bromothiophen-2-yl)methyl]pyridin-3-amine | 269.16 | Pyridine instead of pyrrolidine |
The pyridine analog (269.16 g/mol) exhibits higher aromaticity, altering solubility and binding kinetics compared to the pyrrolidine-based compound .
Applications in Drug Discovery and Development
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine serves as:
-
Synthetic Intermediate: Used to construct complex molecules via functional group interconversion .
-
Pharmacophore Scaffold: Its modular structure allows derivatization for optimizing drug candidates targeting CNS disorders or infections .
-
Tool Compound: Facilitates studies on bromothiophene’s role in molecular recognition and toxicity.
Future Research Directions
-
Stereochemical Studies: Elucidate the (3R)-enantiomer’s bioactivity compared to the racemic mixture .
-
Mechanistic Probes: Employ C-H activation strategies to synthesize deuterated or fluorinated analogs for metabolic studies .
-
Therapeutic Exploration: Screen derivatives against kinase or ion channel targets to identify lead compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume